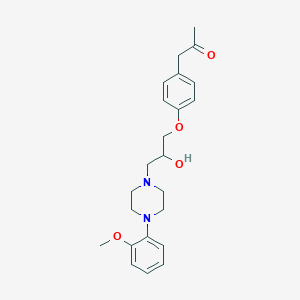
m-Loxoprofen
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
m-Loxoprofen: is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivatives group. It is widely used to treat pain and inflammation associated with musculoskeletal conditions, such as arthritis, back pain, and postoperative pain. The compound is known for its effectiveness in reducing pain and inflammation with relatively fewer gastrointestinal side effects compared to other NSAIDs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of m-Loxoprofen involves the reaction of 2-oxocyclopentylmethyl bromide with 4-methylphenylacetic acid in the presence of a base, followed by cyclization to form the propionic acid derivative. The reaction conditions typically include the use of solvents like dichloromethane and catalysts such as sodium hydroxide .
Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to monitor the reaction progress and ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: m-Loxoprofen undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert this compound to its alcohol derivatives.
Substitution: Substitution reactions can occur at the aromatic ring, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst
Major Products Formed:
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated derivatives
Aplicaciones Científicas De Investigación
Chemistry: m-Loxoprofen is used as a model compound in various chemical studies to understand the behavior of propionic acid derivatives under different reaction conditions .
Biology: In biological research, this compound is studied for its effects on cellular processes and its potential as a therapeutic agent for various inflammatory conditions .
Medicine: this compound is extensively used in clinical research to evaluate its efficacy and safety in treating pain and inflammation. It is also studied for its potential use in combination therapies with other drugs .
Industry: In the pharmaceutical industry, this compound is used in the development of new formulations, such as sustained-release tablets and transdermal patches, to improve patient compliance and therapeutic outcomes .
Mecanismo De Acción
m-Loxoprofen is a prodrug that is rapidly converted to its active trans-alcohol form in the body. The active form is a potent and non-selective inhibitor of cyclooxygenase enzymes, which are responsible for the synthesis of prostaglandins from arachidonic acid. By inhibiting cyclooxygenase, this compound reduces the production of prostaglandins, thereby alleviating pain, inflammation, and fever .
Comparación Con Compuestos Similares
Ibuprofen: Another propionic acid derivative NSAID with similar anti-inflammatory and analgesic properties.
Naproxen: A propionic acid derivative NSAID known for its longer half-life and effectiveness in treating chronic pain conditions.
Ketoprofen: A propionic acid derivative NSAID with potent anti-inflammatory and analgesic effects
Uniqueness of m-Loxoprofen: this compound is unique in its relatively lower gastrointestinal side effects compared to other NSAIDs. It is also available in various formulations, including oral tablets, transdermal patches, and gels, providing flexibility in administration and improving patient compliance .
Propiedades
Fórmula molecular |
C15H18O3 |
|---|---|
Peso molecular |
246.30 g/mol |
Nombre IUPAC |
2-[3-[(2-oxocyclopentyl)methyl]phenyl]propanoic acid |
InChI |
InChI=1S/C15H18O3/c1-10(15(17)18)12-5-2-4-11(8-12)9-13-6-3-7-14(13)16/h2,4-5,8,10,13H,3,6-7,9H2,1H3,(H,17,18) |
Clave InChI |
RRAGHLHBJAIJJG-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC(=C1)CC2CCCC2=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![n1-[4-(Propan-2-yloxy)phenyl]ethane-1,2-diamine](/img/structure/B15295184.png)
![(1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-[(2R)-tetrahydro-4,6-dioxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl 2,2-Dimethylbutanoate](/img/structure/B15295188.png)
![(2E)-1-[(6-Chloro-3-pyridinyl)methyl]-2-(nitroimino)-4,5-imidazolidinediol](/img/structure/B15295195.png)
![3-Hydroxy-4-[[(2R)-2-hydroxy-2-[3-(phenylmethoxy)phenyl]ethyl]methylamino]-4-oxobutanoic Acid Phenylmethyl Ester](/img/structure/B15295213.png)
![1-[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]propan-1-ol](/img/structure/B15295218.png)

![methyl 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetate](/img/structure/B15295224.png)



![[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-prop-2-enoxyoxan-2-yl]methyl acetate](/img/structure/B15295253.png)
![(3S)-4-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(5S)-7-[(2R)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-6-oxo-1,7-diazaspiro[4.4]nonan-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxo-3-[[(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]butanoic acid](/img/structure/B15295255.png)
